

# A Technical Guide to 1,10-Decanedioic-D16 Acid: Properties and Applications

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## Compound of Interest

Compound Name: 1,10-Decanedioic-D16 acid

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This document provides an in-depth overview of the chemical properties, experimental applications, and potential biological relevance of **1,10-Decanedioic-D16 acid**. This deuterated analog of sebacic acid is a valuable tool in metabolic research, analytical chemistry, and drug development, primarily serving as a stable isotope-labeled internal standard.

## Core Chemical and Physical Properties

**1,10-Decanedioic-D16 acid**, also known as sebacic acid-d16, is a saturated dicarboxylic acid where all sixteen hydrogen atoms on the carbon chain have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, sebacic acid.

## Quantitative Data Summary

The key physical and chemical properties of **1,10-Decanedioic-D16 acid** are summarized in the table below for easy reference.

Property	Value
Synonyms	Sebacic acid-d16, Decanedioic acid-d16, 1,8-Octanedicarboxylic-d16 acid
Molecular Formula	C <sub>10</sub> H <sub>2</sub> D <sub>16</sub> O <sub>4</sub>
Molecular Weight	218.35 g/mol
CAS Number	73351-71-0
Appearance	White to off-white solid, powder, or flaky crystals
Melting Point	133-137 °C
Boiling Point	294.5 °C (at 760 mmHg)
Solubility	Slightly soluble in water (1 g/L); Soluble in alcohol and ether
Isotopic Purity	Typically ≥98 atom % D

## Experimental Protocols and Applications

**1,10-Decanedioic-D16 acid** is primarily used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in common analytical techniques.

## Synthesis of α-Deuterated Carboxylic Acids

A general and environmentally friendly method for synthesizing deuterated carboxylic acids involves the use of D<sub>2</sub>O.[\[1\]](#)

Methodology:

- The corresponding non-deuterated malonic acid derivative is subjected to a hydrogen/deuterium exchange reaction in the presence of deuterium oxide (D<sub>2</sub>O).
- This is followed by decarboxylation.

- This process is efficient and typically does not require organic solvents or other additives, yielding highly pure deuterated carboxylic acids.[1]

## Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common application for **1,10-Decanedioic-D16 acid**, enabling precise quantification of endogenous sebatic acid in biological matrices.[2][3][4]

Sample Preparation (from Human Plasma):

- To a plasma sample, add a known concentration of **1,10-Decanedioic-D16 acid** as the internal standard.
- Perform lipid extraction using a solvent system such as hexane/isopropanol (3:2, v/v).[3]
- Vortex the mixture and incubate at -20 °C for 10 minutes.
- Centrifuge at 14,000 x g for 5 minutes at 4 °C.
- Collect the supernatant and dry it under a stream of nitrogen.
- Reconstitute the dried extract in an appropriate solvent (e.g., 80% methanol) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reversed-phase column with an isocratic mobile phase, such as 90% acetonitrile, 10% water, and 2 mM ammonium acetate, to enhance the negative electrospray ionization (ESI) response.[2][3]
- Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Detection is performed using Multiple Reaction Monitoring (MRM).[2][3] Monitor the specific precursor-to-product ion transitions for both sebatic acid and **1,10-Decanedioic-D16 acid**.
- Quantification: The ratio of the peak area of endogenous sebatic acid to the peak area of the **1,10-Decanedioic-D16 acid** internal standard is used to calculate the concentration of

sebacic acid in the original sample.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, dicarboxylic acids require derivatization to increase their volatility.

Derivatization (Silylation):

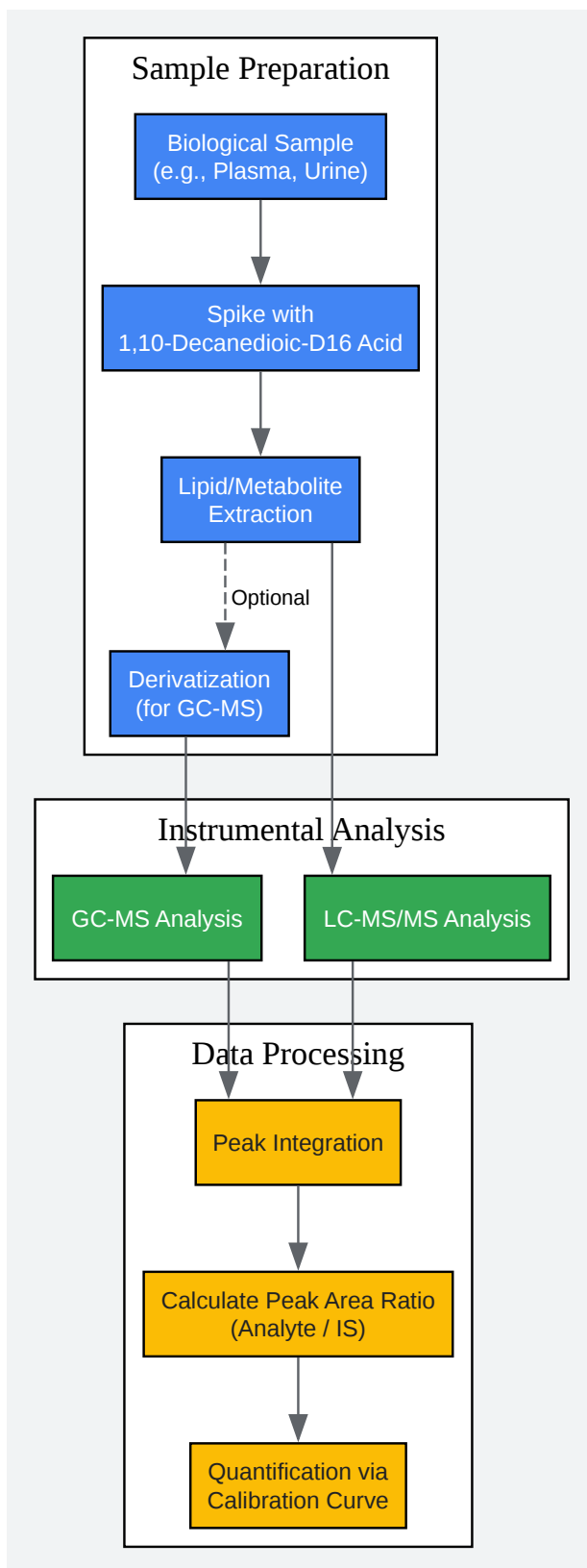
- Extract the dicarboxylic acids from the sample matrix using a suitable organic solvent like methanol.<sup>[5]</sup>
- Dry the extract completely.
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).<sup>[5][6]</sup>
- Heat the reaction mixture (e.g., at 70°C for 90 minutes) to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.<sup>[5]</sup>

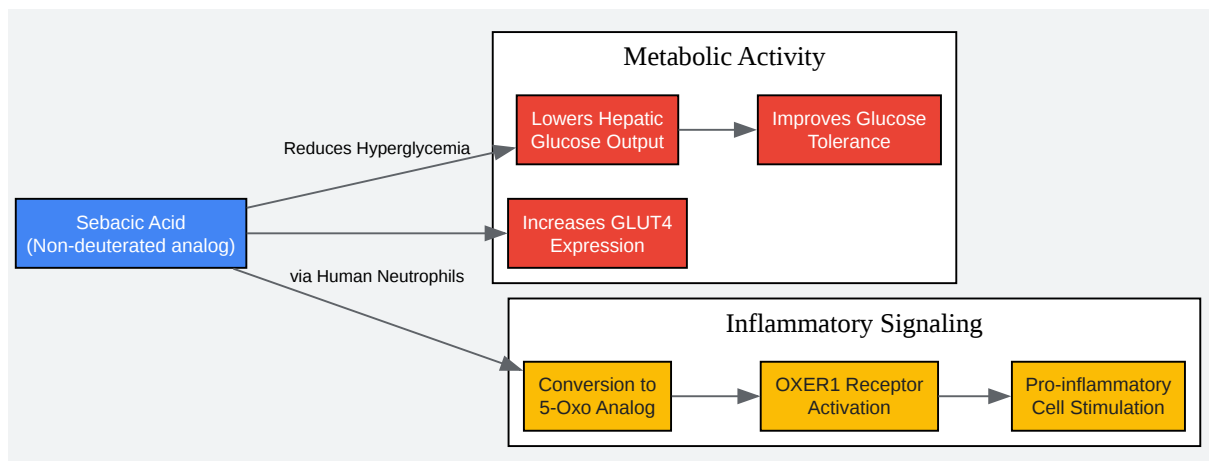
GC-MS Analysis:

- Separation: Use a non-polar capillary column, such as an HP-5, with helium as the carrier gas.<sup>[5]</sup>
- Detection: The mass spectrometer can be operated in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.<sup>[5]</sup> The deuterated standard will be distinguishable by its higher mass-to-charge ratio.

## Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a potential biological pathway related to the non-deuterated analog of this compound.





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